

# Benzedrone Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

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## Compound of Interest

Compound Name: *Benzedrone hydrochloride*

Cat. No.: *B591229*

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## Abstract

Benzedrone, also known as 4-methyl-N-benzylcathinone (4-MBC), is a synthetic stimulant of the cathinone class. It emerged in the early 21st century as a designer drug, sold online and in "head shops" as a so-called "legal high." This document provides a comprehensive technical overview of **Benzedrone hydrochloride**, covering its history, synthesis, analytical characterization, and mechanism of action. Quantitative data is presented in tabular format, and key processes are visualized using diagrams.

## Introduction and History

Benzedrone (4-MBC) is a synthetic cathinone that appeared on the recreational drug market in the 2010s. These substances, often marketed as "bath salts" or "research chemicals," are designed to mimic the effects of controlled stimulants like amphetamine, cocaine, and MDMA, while circumventing existing drug laws. The history of synthetic cathinones dates back much earlier, with some compounds being synthesized for potential therapeutic applications. However, the proliferation of clandestinely produced and unregulated cathinones for recreational use is a more recent phenomenon.

The term "Benzedrone" should not be confused with "Benzedrine," which is a historical brand name for amphetamine. Benzedrone is structurally an analog of mephedrone, with a benzyl group replacing the methyl group on the amine. Its emergence was noted by drug monitoring agencies in Europe around 2010 as part of a wave of new psychoactive substances (NPS).

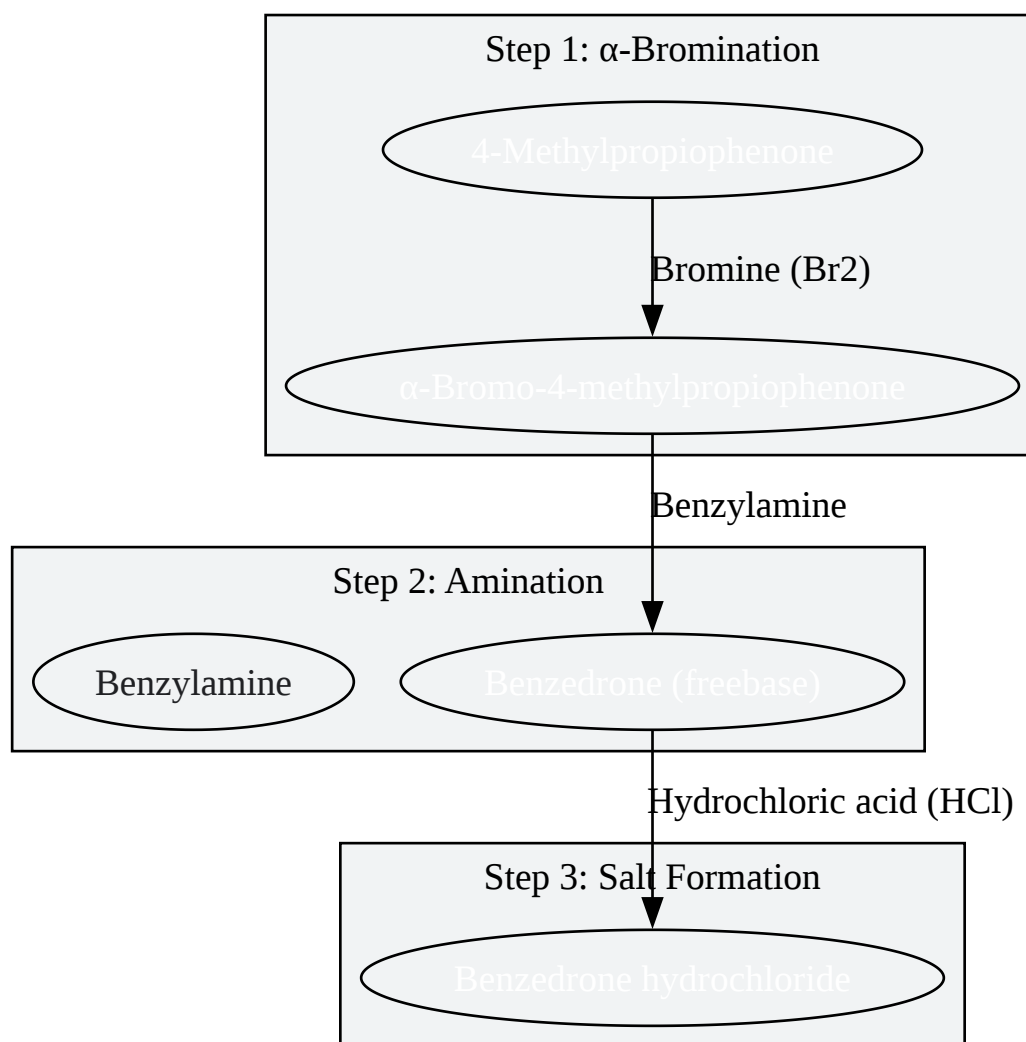
## Physicochemical Properties

Property	Value	Reference
IUPAC Name	(±)-2-(benzylamino)-1-(4-methylphenyl)propan-1-one hydrochloride	
Chemical Formula	C <sub>17</sub> H <sub>20</sub> ClNO	[1]
Molar Mass	289.8 g/mol	[1]
CAS Number	1797979-43-1	

## Synthesis

While a specific, detailed protocol for the original synthesis of **Benzedrone hydrochloride** is not publicly documented, the general synthetic route for cathinone derivatives is well-established in the scientific literature. The most common method involves a two-step process starting from a substituted propiophenone.

## General Synthetic Pathway for Substituted Cathinones



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### Experimental Protocol (General)

The synthesis of cathinones like Benzedrone generally follows these steps:

- **$\alpha$ -Bromination:** The starting material, 4-methylpropiophenone, is reacted with bromine ( $\text{Br}_2$ ) in a suitable solvent. This reaction substitutes a bromine atom at the alpha position to the ketone, yielding  $\alpha$ -bromo-4-methylpropiophenone.
- **Amination:** The resulting  $\alpha$ -bromoketone is then reacted with benzylamine. The amine displaces the bromine atom through a nucleophilic substitution reaction to form the freebase of Benzedrone.

- **Salt Formation:** The Benzedrone freebase, which may be an oil or an unstable solid, is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the more stable hydrochloride salt.

## Analytical Characterization

The identification and quantification of **Benzedrone hydrochloride** in seized materials or biological samples are typically performed using a combination of analytical techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of synthetic cathinones. The compound is separated from a mixture by gas chromatography and then fragmented and detected by mass spectrometry. The resulting mass spectrum provides a molecular fingerprint that can be compared to reference spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the identity and purity of **Benzedrone hydrochloride**.

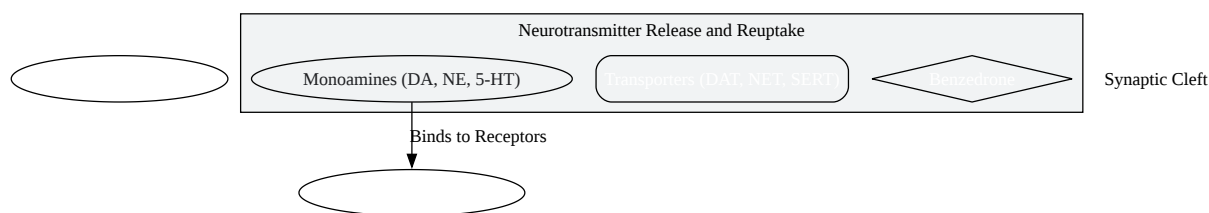
### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of **Benzedrone hydrochloride** will show characteristic absorption bands for the carbonyl group (C=O), the N-H bond of the secondary amine, and the aromatic rings.

## Mechanism of Action

Substituted cathinones, including Benzedrone, are known to act as monoamine transporter inhibitors and/or releasers. They primarily affect the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.

## Monoamine Transporter Inhibition



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The stimulant effects of Benzedrone are attributed to its ability to block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby prolonging their action on postsynaptic receptors.

## Quantitative Pharmacological Data

The following table summarizes the in vitro activity of Benzedrone at the human monoamine transporters. The data is presented as pIC<sub>50</sub> values, which is the negative logarithm of the half-maximal inhibitory concentration (IC<sub>50</sub>). A higher pIC<sub>50</sub> value indicates greater potency.

Transporter	pIC <sub>50</sub> (± SEM)	IC <sub>50</sub> (nM)	Reference
NET	5.50 ± 0.07	3162	[2]
DAT	5.64 ± 0.06	2291	[2]
SERT	4.80 ± 0.05	15849	[2]

These data indicate that Benzedrone is a relatively potent inhibitor of the norepinephrine and dopamine transporters, with weaker activity at the serotonin transporter. This pharmacological profile is consistent with its stimulant effects.

## Conclusion

**Benzedrone hydrochloride** is a synthetic cathinone that emerged as a designer drug. Its synthesis follows established chemical routes for this class of compounds. The primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, leading to its stimulant properties. The continued emergence of new psychoactive substances like Benzedrone highlights the need for ongoing vigilance and the development of rapid and accurate analytical methods for their detection and characterization. This technical guide provides a foundational understanding of Benzedrone for the scientific and drug development communities.

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